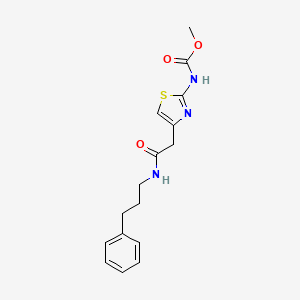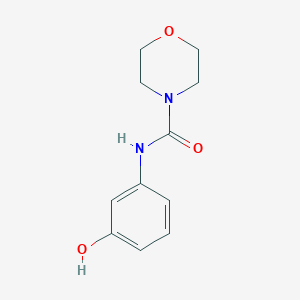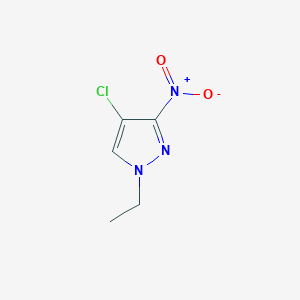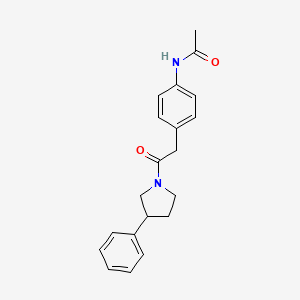
(3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains a fluoro-methoxyphenyl group, a thiophenyl group, and a piperidinyl group . It’s related to acetophenone derivatives, which are used as synthesis precursors for chalcone derivatives in the application of APIs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the thiophene group, and the attachment of the fluoro-methoxyphenyl group . Protodeboronation of pinacol boronic esters could be a potential method for the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The fluoro-methoxyphenyl group would likely contribute to the polarity of the molecule . The piperidine ring and the thiophene group would add to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and the reactants used. The presence of several functional groups allows for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research has been conducted on the synthesis and structural exploration of related compounds. For instance, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was prepared and evaluated for antiproliferative activity. Its structure was characterized using various spectroscopic methods and X-ray diffraction studies. This work contributes to understanding the molecular structure and stability of such compounds (S. Benaka Prasad et al., 2018).
Neuroprotective Activities
- Aryloxyethylamine derivatives, closely related to the chemical structure , have been synthesized and evaluated for their neuroprotective effects. These compounds have shown potential in protecting PC12 cells against glutamate-induced cell death and have been suggested as promising agents for anti-ischemic stroke treatments (Y. Zhong et al., 2020).
Antitubercular Activities
- A series of compounds including [4-(aryloxy)phenyl]cyclopropyl methanones have been synthesized and evaluated for their antitubercular activity. Some of these compounds have shown significant activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (S. S. Bisht et al., 2010).
Anticancer Applications
- Piperidine derivatives have been synthesized and shown to have antiproliferative activity, suggesting their potential in cancer therapy. For example, compounds with the piperidine framework have been found to inhibit the growth of human leukemia cells (K. Vinaya et al., 2011).
Synthesis of Fluorinated Compounds
- Research has also focused on the synthesis of fluorinated compounds, which are valuable in various applications due to their enhanced photostability and improved spectroscopic properties. These studies provide scalable access to novel fluorinated analogs of important derivatives (Zachary R. Woydziak et al., 2012).
Radiolabeling and Imaging Studies
- Compounds structurally similar to (3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone have been synthesized and radiolabeled for potential use in imaging studies, such as SPECT and PET, to visualize specific receptors in the brain. This research is crucial for the development of diagnostic tools and understanding neurological diseases (P. Blanckaert et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-21-16-3-2-13(10-15(16)18)17(20)19-7-4-12(5-8-19)14-6-9-22-11-14/h2-3,6,9-12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXKQNZGKBRGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2934346.png)
![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)

![methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2934349.png)

![1-(4-Tert-butylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2934354.png)
![Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934355.png)
![4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B2934357.png)


![N-(1-cyanocycloheptyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2934360.png)


